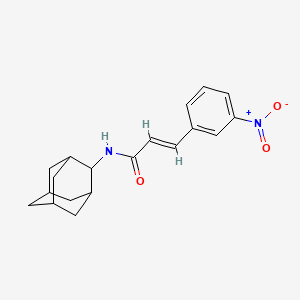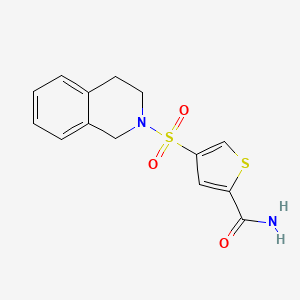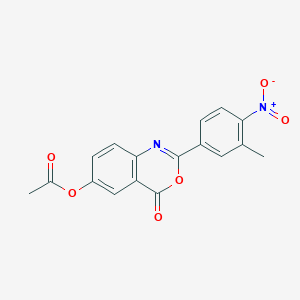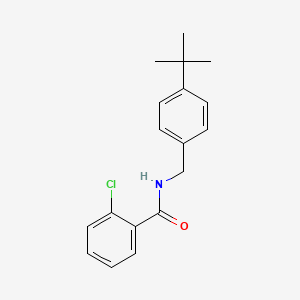
N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar Schiff base compounds involves the reaction of hydrazides with aldehydes or ketones in the presence of an acid catalyst, typically under reflux conditions. For instance, compounds like (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized using spectroscopic methods such as FT-IR, NMR, and X-ray diffraction, confirming the (E)-configuration of the hydrazonoic group (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of Schiff bases can be determined using spectroscopic techniques and single-crystal X-ray diffraction. These analyses reveal the geometry, bond lengths, and angles, providing insight into the compound's electronic structure. Theoretical calculations, such as DFT, can further predict molecular properties and reactivity (Karrouchi et al., 2021).
Chemical Reactions and Properties
Schiff bases typically undergo nucleophilic addition reactions at the carbonyl carbon and can form complexes with various metals. These reactions are crucial for their application in catalysis and coordination chemistry. The presence of functional groups like hydroxy or methoxy groups can influence the compound's reactivity and interaction with metal ions.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be determined through experimental methods. The solubility of Schiff bases in different solvents can vary significantly, affecting their applications in synthesis and catalysis.
Chemical Properties Analysis
The chemical properties of Schiff bases, including acidity, basicity, and redox behavior, are influenced by their molecular structure. The presence of electron-donating or withdrawing groups can significantly affect these properties, altering the compound's reactivity and stability.
Applications De Recherche Scientifique
Synthesis and Structural Studies
N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide and its derivatives have been synthesized and characterized in various studies. For instance, Karrouchi et al. (2021) synthesized a similar compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, and characterized it using FT-IR, NMR, and ESI-MS spectroscopic methods. They confirmed the (E)-configuration of the hydrazonoic group via X-ray diffraction and conducted theoretical structures optimization in both gas phase and aqueous solution (Karrouchi et al., 2021).
Molecular Docking and Potential as Anti-diabetic Agent
The compound and its derivatives have also been studied in the context of molecular docking. The study by Karrouchi et al. revealed through docking results that the compound can be designed as a potential anti-diabetic agent. This suggests its potential use in the development of new therapeutics for diabetes (Karrouchi et al., 2021).
Antioxidant and Anti-inflammatory Properties
In another study, Mahajan et al. (2016) synthesized derivatives of a similar compound and evaluated them for their antioxidant and anti-inflammatory activities. Some compounds showed significant activities, suggesting the potential use of these derivatives in therapeutic applications for conditions involving oxidative stress and inflammation (Mahajan et al., 2016).
Antimicrobial Activity
Several studies have also explored the antimicrobial potential of derivatives of N'-(3-hydroxybenzylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. For example, the study by Abdel-Aziz et al. (2009) involved the synthesis of novel compounds that exhibited significant antimicrobial activity against various fungal and bacterial species (Abdel-Aziz et al., 2009).
Corrosion Protection Behavior
Paul et al. (2020) investigated the corrosion protection behavior of synthesized derivatives in an HCl solution. Their study showed that these compounds could effectively protect mild steel against corrosion, suggesting their application in industrial settings (Paul et al., 2020).
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-5-7-14(8-6-12)16-10-17(21-20-16)18(24)22-19-11-13-3-2-4-15(23)9-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTACTLUOAAGAK-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)
![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)